3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea
Descripción
The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea is a pyrazolone-derived urea derivative. Pyrazolone scaffolds are known for their pharmacological versatility, including anti-inflammatory, analgesic, and anticancer properties . This compound features a urea linkage (-NH-CO-NH-) connecting the pyrazolone core (with 1,5-dimethyl and 3-oxo-2-phenyl substituents) to a 4-methylphenyl group. Its synthesis likely involves the condensation of 4-aminoantipyrine (a pyrazolone precursor) with 4-methylphenyl isocyanate, analogous to methods described for related thiourea derivatives .
Key structural characteristics include:
- Urea moiety: The -NH-CO-NH- group provides hydrogen-bond donor/acceptor sites, critical for intermolecular interactions and biological activity .
- 4-Methylphenyl substituent: The methyl group at the para position on the phenyl ring may modulate lipophilicity and steric effects, impacting solubility and target binding .
Propiedades
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-9-11-15(12-10-13)20-19(25)21-17-14(2)22(3)23(18(17)24)16-7-5-4-6-8-16/h4-12H,1-3H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWHRUIMHFTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322322 | |
| Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70862-92-9 | |
| Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated that compounds containing the pyrazole nucleus exhibit promising antibacterial properties. A study evaluated various pyrazolyl-ureas against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing moderate antimicrobial activity with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Antiepileptic Properties
The anticonvulsant potential of pyrazolyl derivatives has been assessed using rodent models. Compounds similar to 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea showed significant protection against seizures in both pentylenetetrazol-induced and maximal electroshock seizure tests, indicating their potential as antiepileptic agents .
Anti-inflammatory Effects
Pyrazolyl derivatives have also been investigated for their anti-inflammatory properties. Compounds with a urea linkage demonstrated inhibitory activity against key inflammatory mediators such as IL-17 and TNFα. IC50 values in the nanomolar range were reported, suggesting strong efficacy in reducing inflammation .
Herbicidal Activity
The structural characteristics of pyrazolyl compounds allow them to act as herbicides. Research indicates that certain derivatives can inhibit plant growth by interfering with specific biochemical pathways, making them suitable candidates for agricultural applications .
Polymer Synthesis
The unique chemical structure of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea allows it to be used as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, which are beneficial for various industrial applications .
Summary of Findings
Case Studies
Case Study 1: Antibacterial Evaluation
In a study published by MDPI, pyrazolyl derivatives were synthesized and tested for antibacterial efficacy. The results indicated that modifications to the pyrazole ring significantly influenced activity levels. The most effective compounds were identified for further development into pharmaceuticals aimed at treating bacterial infections .
Case Study 2: Antiepileptic Screening
A series of urea derivatives were screened for anticonvulsant activity using standardized seizure models. The findings highlighted that certain modifications to the molecular structure led to improved protective effects against seizures, paving the way for new antiepileptic drug development .
Case Study 3: Polymer Development
Research conducted on the use of pyrazolyl compounds in polymer synthesis revealed that incorporating these compounds into polymer matrices resulted in materials with superior properties compared to traditional polymers. This opens avenues for applications in coatings and advanced material manufacturing .
Mecanismo De Acción
The mechanism of action of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
To evaluate the unique properties of the target compound, it is compared to structurally analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyrazolone-Derived Ureas/Thioureas
Key Observations :
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., bromo in compound 13) enhance anticancer activity (IC50: 30.68 µM vs. MCF7), likely due to increased electrophilicity and DNA interaction .
- Lipophilic groups (e.g., isopropyl in C270-0526) may improve membrane permeability but reduce aqueous solubility .
- The thiourea analog (compound 3) exhibits plant growth regulatory activity, while the target urea’s effects remain uncharacterized but could differ due to reduced hydrogen-bonding capacity compared to thiourea (-NH-CS-NH- vs. -NH-CO-NH-) .
The target compound’s 4-methylphenyl group balances lipophilicity and steric bulk, which may optimize bioavailability compared to bulkier substituents (e.g., isopropyl) .
Synthetic Routes: All analogs derive from 4-aminoantipyrine, with urea/thiourea moieties introduced via reactions with aryl isocyanates or isothiocyanates . The target compound’s synthesis likely mirrors methods for 1-(3-chlorophenyl)-...urea (), substituting 4-methylphenyl isocyanate for 3-chlorophenyl isocyanate.
Crystallographic and Intermolecular Interactions :
- Related compounds (e.g., ’s Schiff base derivative) exhibit dihedral angles (24.55°–59.65°) between aromatic rings, influencing molecular packing. Weak hydrogen bonds (C-H···O/N) stabilize crystal lattices, a feature likely shared by the target urea .
Actividad Biológica
3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.
The compound has the following chemical properties:
- Molecular Formula : C19H20N4O2
- Molecular Weight : 336.39 g/mol
- CAS Number : 119426-88-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including our compound of interest. For instance:
- Cell Line Testing : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values indicating effective growth inhibition:
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways related to cell proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects. The compound may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Table 1: Biological Activity Summary of 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| NCI-H460 | 12.50 | ||
| SF-268 | 42.30 | ||
| Anti-inflammatory | Not specified | Not quantified | Hypothetical |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : In a controlled laboratory setting, researchers treated MCF7 cells with varying concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent inhibition of cell viability, supporting its potential as a therapeutic agent for breast cancer.
- Combination Therapy : Another study explored the use of this compound in combination with standard chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy.
Q & A
Q. What are the standard synthetic protocols for preparing 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)urea?
The compound is synthesized via condensation reactions. A typical method involves refluxing a pyrazolone precursor (e.g., 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) with 4-methylphenyl isocyanate in anhydrous solvents like THF or DCM under nitrogen. Catalysts such as triethylamine may accelerate the reaction. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol or ethanol .
Q. How is structural characterization performed for this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., methanol/water mix). Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL provides bond lengths and angles (e.g., C–C mean deviation: 0.007 Å, R-factor: 0.064). Complementary techniques include H/C NMR (DMSO-d6) and FT-IR (urea C=O stretch: ~1650–1700 cm) .
Q. What are the key physicochemical properties critical for experimental handling?
Key properties include solubility (DMSO > methanol > water), melting point (~449 K, determined via DSC), and stability under ambient conditions (hygroscopicity tests via TGA). LogP values (~3.9, calculated using ChemDraw) suggest moderate hydrophobicity, impacting formulation strategies .
Q. Which purification methods are effective for isolating high-purity samples?
Recrystallization from ethanol or methanol yields >95% purity (verified via HPLC, C18 column, acetonitrile/water gradient). For trace impurities, preparative TLC (silica gel GF254, chloroform:methanol 9:1) or size-exclusion chromatography (Sephadex LH-20) is recommended .
Q. How is hydrogen bonding analyzed in the crystal lattice?
Graph-set analysis (as per Etter’s formalism) identifies motifs like for N–H···O interactions. O–H···N bonds (e.g., 2.85 Å, 158° angle) stabilize the lattice, as observed in ORTEP-III visualizations .
Advanced Research Questions
Q. How can synthesis conditions be optimized to enhance yield and reduce byproducts?
A factorial design (e.g., 3 matrix) tests variables: temperature (70–110°C), catalyst loading (0–10 mol% DBU), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 5 mol% DBU in DMF), achieving >80% yield with <5% side products .
Q. What computational methods predict intermolecular interactions and crystallographic packing?
Density Functional Theory (DFT, B3LYP/6-311+G(d,p)) calculates electrostatic potentials to map hydrogen-bond donor/acceptor sites. Molecular dynamics (MD) simulations (Amber force field) model packing efficiency, validated against SC-XRD data .
Q. How do substituent variations on the phenyl ring affect bioactivity?
Structure-activity relationship (SAR) studies compare analogues (e.g., 4-fluoro, 4-chloro substituents). In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) reveal steric/electronic effects. For example, 4-methyl enhances lipophilicity, improving membrane permeability .
Q. What strategies resolve contradictions between purity assays and bioactivity data?
Orthogonal validation is critical:
Q. How can co-crystallization improve solubility without compromising stability?
Co-formers like succinic acid or nicotinamide are screened via slurry crystallization. Phase diagrams (ternary solvent systems) identify stoichiometric ratios (1:1 or 2:1). Stability tests (40°C/75% RH, 4 weeks) assess hygroscopicity, with PXRD confirming no phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
